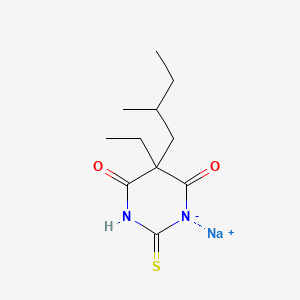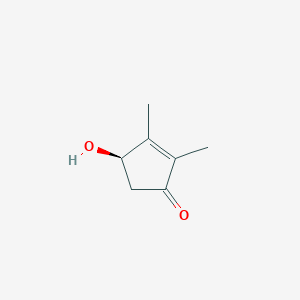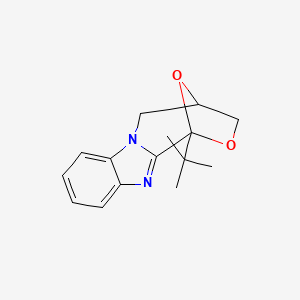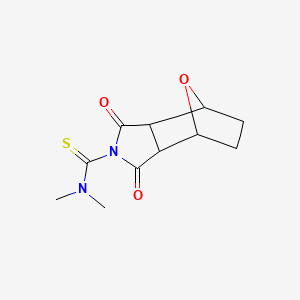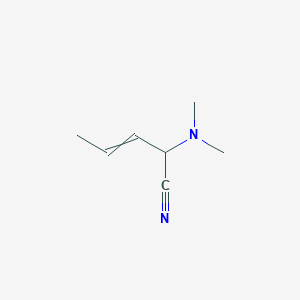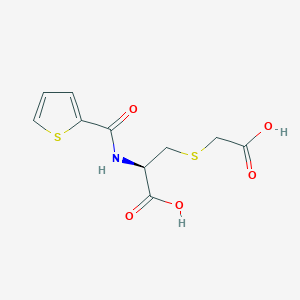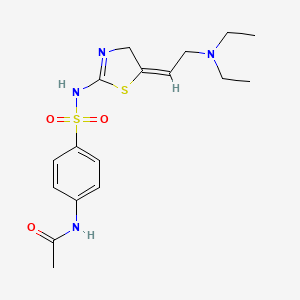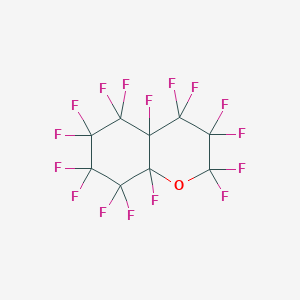![molecular formula C16H18N2O3 B14456717 N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea CAS No. 74109-81-2](/img/structure/B14456717.png)
N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 3-(benzyloxy)aniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This interaction can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[4-(Benzyloxy)phenyl]-N-methoxy-N-methylurea
- N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-ethylurea
- N’-[3-(Benzyloxy)phenyl]-N-ethoxy-N-methylurea
Uniqueness
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methyl groups on the urea moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
74109-81-2 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
1-methoxy-1-methyl-3-(3-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O3/c1-18(20-2)16(19)17-14-9-6-10-15(11-14)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) |
Clave InChI |
WICPCPPEDAKRBT-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
